2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone
Description
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-cyclopropylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRNQHKUQMWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone typically involves the reaction of 4-bromo-3-methylphenol with cyclopropyl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Research Findings and Trends
- Structural Impact on Reactivity : Fluorine in the 2-fluorophenyl group enhances electrophilic substitution rates compared to methoxy or methyl groups, influencing drug intermediate design .
- Synthetic Efficiency: Bromination methods using dibromohydantoin/AIBN or liquid bromine achieve >90% yields for cyclopropylethanone derivatives, highlighting robustness .
- Market Availability: 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is produced at ton-scale (≥95% purity) by suppliers like Angelisun, reflecting its industrial demand .
Biological Activity
2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone is an organic compound with significant potential in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure suggests unique biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H13BrO2
- Molecular Weight : 273.14 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a phenoxy group substituted with bromine and a cyclopropyl moiety, which may enhance its interaction with biological targets.
The biological activity of 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom can facilitate nucleophilic substitution reactions, while the cyclopropyl group may confer unique steric properties that influence binding affinity and selectivity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification.
- Receptor Modulation : It may act as a modulator of various receptors, including those involved in inflammatory responses and pain signaling.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of phenoxy compounds have shown effectiveness against Gram-positive bacteria and fungi.
Anticancer Activity
Research suggests that 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism could involve the modulation of signaling pathways related to cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on phenoxy derivatives demonstrated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study tested various concentrations against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for the brominated compound.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Control | >128 | None |
| Brominated Compound | 32 | Moderate |
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 45 | Apoptosis via caspases |
| HeLa (Cervical) | 60 | Cell cycle arrest |
Research Findings
- Selectivity : The compound shows selective activity towards certain cancer types, indicating potential for targeted therapies.
- Synergistic Effects : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce side effects.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-(4-Bromo-3-methylphenoxy)-1-cyclopropylethanone with high purity?
The synthesis typically involves bromination of a cyclopropane-containing precursor. A method adapted from brominated aryl ketone syntheses uses controlled bromine addition under inert conditions. For example, in analogous compounds like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, bromine is added dropwise to a methanolic solution of the precursor at 25–30°C, followed by stirring for 2.5 hours to ensure complete reaction . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is recommended to isolate the product in >95% purity. Monitoring by TLC and NMR spectroscopy ensures reaction completion and purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl protons (δ 1.2–1.8 ppm). The deshielded carbonyl carbon (C=O, δ ~200 ppm) confirms the ketone moiety.
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbonyl group.
- HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak ([M+H]⁺) with <2 ppm error. Cross-referencing with X-ray crystallography data (e.g., Acta Crystallographica reports) ensures accuracy .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve steric effects in the cyclopropane moiety?
SC-XRD using SHELXL for refinement and ORTEP-3 for visualization can map bond angles and torsional strain. For example, in related brominated cyclopropane derivatives, the cyclopropane ring exhibits bond angles of ~60°, with deviations (<5°) indicating steric interactions from substituents. Data collection at 305 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor <0.06 ensures precision. SHELXPRO can model thermal ellipsoids to assess crystallographic disorder .
Advanced: What methodological pitfalls arise in structure-activity relationship (SAR) studies of this compound?
Contradictions in SAR often stem from:
- Solvent effects : Polar solvents may stabilize charge-transfer interactions, altering reactivity.
- Bioassay variability : For example, receptor-binding assays using HEK293 cells vs. in vitro enzymatic assays may yield divergent IC50 values due to membrane permeability differences.
- Computational limitations : Semi-empirical methods (e.g., PM6) may misestimate steric effects compared to DFT (B3LYP/6-311+G(d,p)). Cross-validation with experimental data (e.g., kinetic studies) is critical .
Advanced: How can hybrid QM/MM modeling predict regioselectivity in bromination reactions of similar compounds?
Quantum mechanics/molecular mechanics (QM/MM) simulations using Gaussian 16 (DFT for QM region) and Amber (MM region) can model bromine’s electrophilic attack. For example, the meta-bromination preference in 3-methylphenol derivatives arises from electron-donating methyl groups stabilizing the Wheland intermediate. Key metrics include activation energy (ΔG‡) and Mulliken charges on reactive sites .
Basic: What chromatographic methods are effective for separating byproducts in the synthesis?
- Reverse-phase HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% trifluoroacetic acid to resolve brominated byproducts.
- GC-MS : For volatile impurities, a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.5 mL/min) and EI ionization detects low-molecular-weight contaminants .
Advanced: How do crystallographic data reconcile discrepancies in NMR-based conformational analysis?
X-ray structures provide definitive evidence of planar vs. non-planar conformations . For example, NMR may suggest free rotation around the C-O bond in the phenoxy group, but SC-XRD can reveal restricted rotation due to crystal packing or intramolecular H-bonding (e.g., O···H-C interactions). Refinement with SHELXL and data-to-parameter ratios >15:1 ensures reliability .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Strict kinetic control : Maintain consistent reaction temperatures (±1°C) and stoichiometric ratios.
- QC protocols : Use LC-MS purity checks (>98%) and DSC (melting point ±2°C) for each batch.
- Blind testing : Validate bioactivity across multiple independent assays (e.g., fluorescence polarization vs. SPR) to exclude assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
